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Compound of Interest

Compound Name: 2,6-Dibromobenzaldehyde

Cat. No.: B1337937

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic characteristics of key chemical entities is paramount for identification,
purity assessment, and elucidation of reaction pathways. This guide provides a comparative
analysis of the spectroscopic properties of 2,6-Dibromobenzaldehyde and its derivatives,
supported by experimental data and detailed methodologies.

This publication aims to serve as a practical reference for the spectroscopic characterization of
2,6-Dibromobenzaldehyde, a versatile intermediate in organic synthesis. By comparing its
spectral data with those of related derivatives, this guide offers a framework for the structural
elucidation of novel compounds within this chemical class.

Spectroscopic Characterization of 2,6-
Dibromobenzaldehyde

2,6-Dibromobenzaldehyde presents a unique spectroscopic fingerprint due to the presence of
the aldehyde functional group and the two bromine atoms on the aromatic ring. These features
significantly influence the chemical environment of the protons and carbon atoms, as well as
the vibrational and electronic transitions observed in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum of 2,6-Dibromobenzaldehyde is characterized by distinct
signals for the aldehydic proton and the aromatic protons. The aldehydic proton typically
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appears as a singlet in the downfield region of the spectrum. The aromatic protons exhibit a
specific splitting pattern due to their coupling.

13C NMR: The carbon NMR spectrum provides valuable information about the carbon
framework of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic
signal, appearing at a significantly downfield chemical shift. The bromine-substituted carbons
and the other aromatic carbons can also be distinguished based on their chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Dibromobenzaldehyde is dominated by a strong absorption band
corresponding to the C=0 stretching vibration of the aldehyde group. Other characteristic
bands include those for the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry of 2,6-Dibromobenzaldehyde reveals its molecular weight and
characteristic fragmentation pattern. The molecular ion peak is readily observed, and common
fragmentation pathways for benzaldehydes, such as the loss of a hydrogen atom or the formyl
group, can be identified.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,6-Dibromobenzaldehyde in a suitable solvent displays absorption
bands corresponding to electronic transitions within the molecule. The position and intensity of
these bands provide insights into the conjugated system of the aromatic ring and the carbonyl

group.

Comparative Spectroscopic Data

To facilitate the identification and characterization of 2,6-Dibromobenzaldehyde derivatives,
the following tables summarize the key spectroscopic data for the parent compound and a
selection of its structural analogs.

Table 1: *H NMR Data for 2,6-Dibromobenzaldehyde and its Derivatives (in CDCIs)
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Aldehyde Proton Aromatic Protons Other Protons (0,
Compound
(3, ppm) (5, ppm) ppm)
- 7.65 (d, J = 8.0 Hz,
' 10.3 (s, 1H)[1] 2H), 7.23 (t, J = 8.1
Dibromobenzaldehyde
Hz, 1H)[1]
2,6-
_ 10.46 (s, 1H) 7.43 (m, 3H)
Dichlorobenzaldehyde
2,6-
Dimethoxybenzaldehy  10.4 (s, 1H) 7.4 (t, 1H), 6.6 (d, 2H) 3.9 (s, 6H, OCHs3)
de

Table 2: 13C NMR Data for 2,6-Dibromobenzaldehyde and its Derivatives (in CDCIs3)

Aromatic C- Other
] Other C (9,
Compound C=0 (o, ppm) BrICIIO (o, Aromatic C (6, |
pPpm
ppm) ppm)
2,6-
. ) i ~135, ~132
Dibromobenzald ~190 (Predicted) = ~130 (Predicted) ] -
(Predicted)
ehyde
2,6-
Dichlorobenzalde 189.9 136.5 132.0, 129.2 -
hyde
2,6-
_ 136.0, 113.8,
Dimethoxybenzal  189.7 162.2 56.4 (OCHs)
104.5
dehyde

Table 3: Key IR Absorption Bands (in cm~1) for 2,6-Dibromobenzaldehyde and its Derivatives
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v(C-H) v(C=C) Other Key
Compound v(C=0) . .
aromatic aromatic Bands
2,6-
~1700 ~3070 ~1570, ~1430
Dibromobenzald ) ) ) -
(Predicted) (Predicted) (Predicted)
ehyde
2,6-
Dichlorobenzalde 1705 3080 1585, 1435 815 (C-Cl)
hyde
2,6-
. 1250, 1110 (C-
Dimethoxybenzal 1685 3080 1590, 1475

dehyde

O)

Table 4. Mass Spectrometry Data (m/z) for 2,6-Dibromobenzaldehyde and its Derivatives

Other Key
Compound [M]+ [M-H]* [M-CHO]*

Fragments
2,6-
) 182/184 (M-Br),
Dibromobenzald 262/264/266 261/263/265 233/235/237

155 (M-Br-HCN)
ehyde
2,6-
_ 139/141 (M-CI),
Dichlorobenzalde 174/176/178 173/175/177 145/147/149

111 (M-CI-CO)
hyde
2,6-
_ 151 (M-CHs),
Dimethoxybenzal 166 165 137

dehyde

123 (M-CHs-CO)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality

spectroscopic data. The following sections provide generalized methodologies for the

techniques discussed.
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NMR Spectroscopy

A sample of the compound (5-10 mg for *H, 20-50 mg for 13C) is dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds) containing a small amount of tetramethylsilane (TMS) as an
internal standard. The spectra are recorded on a 400 MHz or higher NMR spectrometer. For
13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For solid samples, the IR spectrum can be obtained using the KBr pellet method or with an
Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is mixed with dry
KBr powder and pressed into a thin pellet, or placed directly on the ATR crystal. The spectrum
is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)
source. A dilute solution of the sample in a volatile solvent is introduced into the instrument.
The fragmentation pattern is analyzed to determine the molecular weight and structural
features of the compound.

UV-Visible Spectroscopy

A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) is
prepared. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a
wavelength range of 200-400 nm. The wavelength of maximum absorbance (Amax) is a key
characteristic.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a 2,6-Dibromobenzaldehyde derivative.
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MS: Determine Molecular Weight & Formula

i

IR: Identify Functional Groups (C=0, C-Br)

i

NMR: Determine Connectivity (Proton & Carbon Skeleton)

i

UV-Vis: Confirm Conjugated System

Proposed Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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